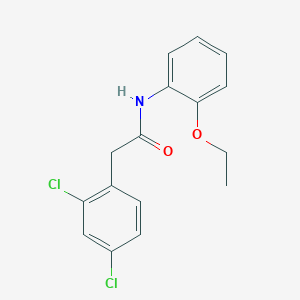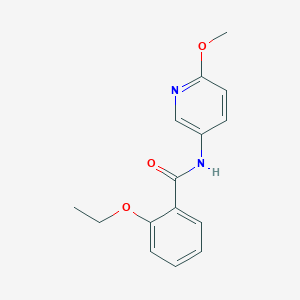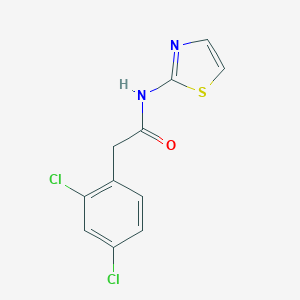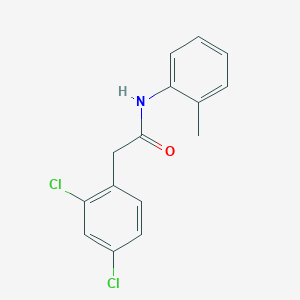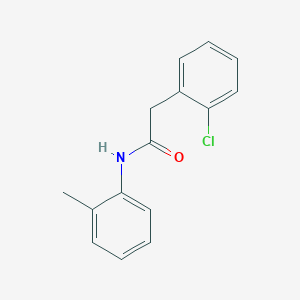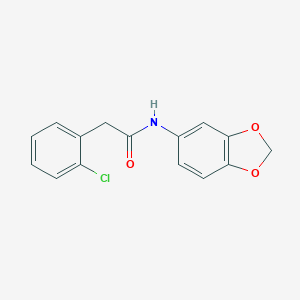![molecular formula C15H10N4O3 B270269 3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione](/img/structure/B270269.png)
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines chromene, pyridine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a chromene derivative with a pyridine derivative, followed by cyclization and functional group modifications. For instance, the reaction of 3-acetyl-2H-chromen-2-one with a suitable pyridine derivative in the presence of a catalyst like FeCl3-SiO2 under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and methyl groups in the compound can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted chromeno-pyrido-pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby exerting its effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of various bioactive molecules and materials.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine: Explored for its pharmacological activities.
Uniqueness
1-amino-6-methyl-3H-chromeno[4’,3’:4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione stands out due to its unique combination of chromene, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10N4O3 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
InChI-Schlüssel |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Kanonische SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


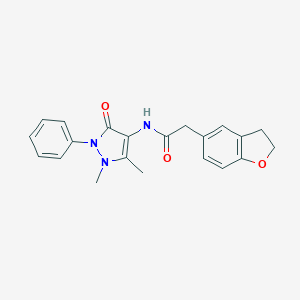
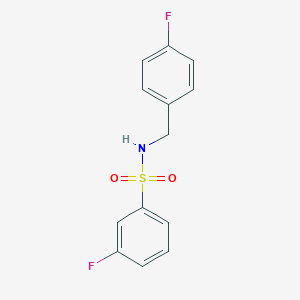
![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)
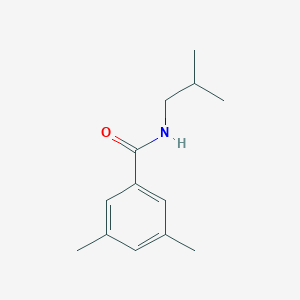
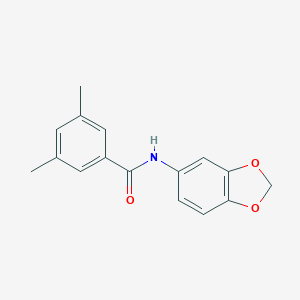
![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)
